molecular formula C24H25N3O2 B2503943 N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide CAS No. 941977-33-9

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B2503943
CAS No.: 941977-33-9
M. Wt: 387.483
InChI Key: ORNVHDKAEBPDPW-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyrrolidine ring through a nucleophilic substitution reaction. The phenylethanediamide moiety can be introduced via a coupling reaction using appropriate reagents and catalysts. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures, such as naphthoquinones.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.

    Phenylethanediamide derivatives: Compounds with similar phenylethanediamide structures.

Uniqueness

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide is unique due to its combination of the naphthalene, pyrrolidine, and phenylethanediamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-23(24(29)26-19-11-2-1-3-12-19)25-17-22(27-15-6-7-16-27)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNVHDKAEBPDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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